Chemical and physical properties of 6-Nitroquinoxaline-2,3-dione
Chemical and physical properties of 6-Nitroquinoxaline-2,3-dione
Executive Summary
6-Nitroquinoxaline-2,3-dione (CAS: 2379-56-8) represents a foundational scaffold in the development of non-NMDA glutamate receptor antagonists. While less potent than its cyano- (CNQX) or dinitro- (DNQX) analogs, it serves as the critical synthetic precursor and structural prototype for the quinoxalinedione class of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptor antagonists. This guide details its physicochemical profile, validated synthesis protocols, and spectroscopic signatures, providing a reference standard for researchers optimizing quinoxaline-based pharmacophores.
Chemical Identity & Structure
The compound exists in a tautomeric equilibrium, predominantly favoring the 2,3-dione (lactam) form in the solid state and in polar aprotic solvents like DMSO. This tautomerism is critical for its hydrogen-bond donor/acceptor properties within the receptor binding pocket.
| Property | Specification |
| IUPAC Name | 6-Nitro-1,4-dihydroquinoxaline-2,3-dione |
| Common Synonyms | 6-Nitro-2,3-quinoxalinedione; 6-Nitro-2,3-dihydroxyquinoxaline (tautomer) |
| CAS Registry Number | 2379-56-8 |
| Molecular Formula | C₈H₅N₃O₄ |
| Molecular Weight | 207.14 g/mol |
| SMILES | C1=CC2=C(C=C1[O-])NC(=O)C(=O)N2 |
| Appearance | Yellow to orange crystalline powder |
Tautomeric Equilibrium
The biological activity of quinoxalinediones is governed by the lactam-lactim tautomerism. In solution, the dione form (A) is generally favored, but the hydroxy-tautomer (B) is relevant for specific metal coordination or derivatization reactions.
Figure 1: Tautomeric equilibrium between the 2,3-dione and 2,3-dihydroxy forms.
Physical & Chemical Properties
Understanding the solubility profile is paramount for biological assay preparation. The high melting point and poor water solubility are characteristic of the strong intermolecular hydrogen bonding network typical of quinoxalinediones.
| Parameter | Value / Description | Note |
| Melting Point | 345–347 °C (decomposes) | High thermal stability due to crystal lattice energy. |
| pKa | ~9.14 (NH) | The NH protons are acidic due to the electron-withdrawing nitro group and the diaza-ring system. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires pH adjustment (alkaline) for aqueous dissolution. |
| Solubility (DMSO) | Soluble (> 25 mg/mL) | Preferred solvent for stock solutions. |
| Solubility (Base) | Soluble in 1M NaOH/KOH | Forms a water-soluble dianion salt. |
| Stability | Stable at RT; Light Sensitive | Protect from light to prevent nitro-group photoreduction. |
Validated Synthesis Protocol
Objective: Synthesis of 6-Nitroquinoxaline-2,3-dione from 4-nitro-1,2-phenylenediamine. Mechanism: Acid-catalyzed cyclocondensation.
Reagents
-
4-Nitro-1,2-phenylenediamine (1.0 eq)
-
Oxalic Acid Dihydrate (1.5 eq) OR Diethyl Oxalate
-
Hydrochloric Acid (4N)
-
Ethanol (Recrystallization)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in 4N HCl (150 mL).
-
Addition: Add oxalic acid dihydrate (18.9 g, 0.15 mol) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 100°C). The solid will initially dissolve, followed by the precipitation of the product. Maintain reflux for 2.5 to 3 hours .
-
Isolation: Cool the reaction mixture to room temperature. The product will crystallize as a yellow solid.
-
Filtration: Filter the crude solid under vacuum. Wash the filter cake copiously with cold water to remove excess acid and unreacted oxalic acid.
-
Purification: Recrystallize the crude product from boiling ethanol or a DMF/Water mixture to yield pure 6-nitroquinoxaline-2,3-dione.
-
Yield: Expected yield is 85–92%.
Figure 2: Synthetic pathway via acid-catalyzed condensation.
Spectroscopic Characterization
Verification of the structure requires analyzing the unique electronic environment created by the nitro group at position 6.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 12.15 ppm (s, 1H, NH): Broad singlet, exchangeable with D₂O.
-
δ 12.05 ppm (s, 1H, NH): Distinct shift due to asymmetry caused by the 6-nitro group.
-
δ 7.95–8.05 ppm (m, 2H, Ar-H): Protons at C5 and C7 (ortho to nitro).
-
δ 7.30 ppm (d, 1H, Ar-H): Proton at C8.
-
Note: The electron-withdrawing nitro group shifts aromatic protons downfield compared to the unsubstituted quinoxaline-2,3-dione.
IR Spectroscopy (KBr Pellet)
-
3445 cm⁻¹: N-H stretching (broad, H-bonded).
-
1680–1710 cm⁻¹: C=O stretching (Strong, Amide I band).
-
1530 cm⁻¹: Asymmetric NO₂ stretch.
-
1350 cm⁻¹: Symmetric NO₂ stretch.
Pharmacological Context: The AMPA/Kainate Scaffold
6-Nitroquinoxaline-2,3-dione is the structural parent of the "first generation" competitive AMPA receptor antagonists.
Structure-Activity Relationship (SAR)
The quinoxaline-2,3-dione core mimics the glutamate structure. Modifications at the 6 and 7 positions drastically alter affinity and selectivity.
-
6-Nitro (Parent): Moderate affinity, low selectivity between AMPA/Glycine-NMDA sites.
-
6-Cyano-7-nitro (CNQX): Increased potency; standard tool compound.
-
6,7-Dinitro (DNQX): High potency but poor solubility.
-
6-Nitro-7-sulfamoyl (NBQX): High selectivity for AMPA over NMDA; improved solubility.
The 6-nitro group is essential for locking the electron density of the aromatic ring, enhancing the acidity of the NH protons, which serve as critical hydrogen bond donors to the receptor's glutamate binding site (specifically interacting with residues like Glu705 and Thr480 in the GluA2 subunit).
Figure 3: Evolution of Quinoxaline Antagonists from the 6-Nitro Scaffold.
References
-
ChemicalBook. (2024). 6-Nitroquinoxaline-2,3-dione Properties and CAS 2379-56-8. Link
-
BenchChem. (2025).[2] Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine. Link
-
Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science. Link
-
Sigma-Aldrich. (2025). Product Specification: 6-Nitroquinoxaline-2,3-dione.[3][2][4][5] Link
-
PubChem. (2025).[6][7] Quinoxaline, 6-nitro- (Compound Summary). Link
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 6-Nitroquinoxaline-2,3-dione | 1076197-52-8 [sigmaaldrich.com]
- 5. 6-Nitroquinoxaline-2,3-dione Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
